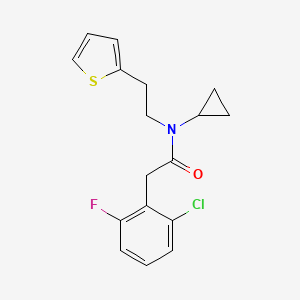

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

This compound is an acetamide derivative featuring a 2-chloro-6-fluorophenyl aromatic ring, a cyclopropylamine substituent, and a thiophen-2-yl ethyl group. The cyclopropyl group introduces conformational rigidity, while the thiophene moiety may improve lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNOS/c18-15-4-1-5-16(19)14(15)11-17(21)20(12-6-7-12)9-8-13-3-2-10-22-13/h1-5,10,12H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHQWXZLIUQEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:

Formation of the acetamide backbone: This can be achieved through the reaction of 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions to form 2-(2-chloro-6-fluorophenyl)acetamide.

Thiophene substitution: The final step involves the substitution of the thiophene ring onto the ethyl chain, which can be achieved through a nucleophilic substitution reaction using thiophene-2-yl ethyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a tool compound to study the effects of specific functional groups on biological activity.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) :

Alachlor, a herbicide, shares the acetamide backbone but substitutes the 2-chloro-6-fluorophenyl group with a 2,6-diethylphenyl ring. The ethyl groups increase hydrophobicity compared to the fluoro substituent, altering soil adsorption and plant uptake .

Modifications to the Amine Side Chain

Thiophene-Containing Analogs

- N-(3-Fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide :

This analog replaces thiophene with furan but retains the fluorophenyl group. The substitution of sulfur (thiophene) with oxygen (furan) may reduce metabolic stability due to differences in π-electron delocalization . - 4-(3-Chloro-4-fluorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol :

The thiophen-2-ylmethyl group in this compound highlights the role of thiophene in modulating solubility and binding kinetics, similar to the target molecule .

Structural and Functional Implications

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic molecule with potential pharmacological applications. Its structure includes a chloro-fluorophenyl moiety, a cyclopropyl group, and a thiophene derivative, which may contribute to its biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18ClFN2OS

- Molecular Weight : 334.84 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and fluorine substituents may enhance lipophilicity and receptor binding affinity.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting signal transduction and cellular responses.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological processes such as neurotransmission and immune response.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.

Anticancer Potential

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific IC50 values for different cancer types should be further investigated for this compound.

Case Studies

-

Study on Enzyme Inhibition : A study evaluated the inhibitory effects of structurally related compounds on the enzyme MmpL3, which is critical for mycobacterial survival. The results indicated that compounds with similar structural features exhibited significant inhibition, suggesting potential for tuberculosis treatment.

- Findings : Compounds showed IC50 values ranging from 0.5 to 5 µM against MmpL3.

- : This supports the hypothesis that the target compound may possess similar inhibitory properties.

-

Pharmacokinetics and Toxicology : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds. Results indicated favorable absorption rates but highlighted concerns regarding liver toxicity at high doses.

- Key Metrics :

- Bioavailability: ~70%

- Half-life: ~4 hours

- Toxicity Threshold: >50 mg/kg in animal models

- Key Metrics :

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1 : Acylation of a substituted aniline to introduce the acetamide core.

- Step 2 : Functionalization of the aromatic ring via cross-coupling reactions (e.g., Suzuki coupling) to attach the thiophene moiety under palladium catalysis.

- Step 3 : Cyclopropane group introduction via alkylation or nucleophilic substitution.

Key reaction conditions include inert atmospheres (N₂/Ar), solvents like DMF or THF, and temperatures of 60–100°C . For intermediates, Sandmeyer reactions are employed to install halogen substituents (e.g., chlorine/fluorine) on the phenyl ring .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency, while THF improves cyclopropane stability.

- Catalyst Loading : Reducing Pd catalyst concentrations (0.5–2 mol%) minimizes side reactions while maintaining reactivity .

- Temperature Control : Lower temperatures (40–60°C) during acylation reduce decomposition, while higher temperatures (80–100°C) accelerate cross-coupling .

- Purification : Gradient column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropane protons at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and detects fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for cyclopropane-thiophene interactions .

Advanced: How do electronic effects of the chloro-fluoro-phenyl group influence reactivity in downstream modifications?

Answer:

- Electron-Withdrawing Effects : The -Cl and -F groups activate the phenyl ring for nucleophilic aromatic substitution (e.g., methoxylation) at the para position.

- Steric Hindrance : The ortho-chlorine restricts rotational freedom, impacting binding affinity in biological assays.

- Redox Stability : Fluorine’s inductive effect stabilizes the acetamide carbonyl against hydrolysis, critical for in vitro assays .

Basic: What biological screening assays are recommended for initial activity profiling?

Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., thrombin inhibition via fluorogenic substrates) .

- Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC values) or Gram-negative/Gram-positive bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization : Control for solvent (DMSO concentration ≤1%) and cell passage number.

- Metabolic Stability : Test liver microsome stability to rule out false negatives from rapid degradation.

- Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

Basic: How is the compound’s stability assessed under storage and experimental conditions?

Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C).

- Light Sensitivity : UV-vis spectroscopy monitors degradation under UV light (λ = 254 nm).

- Solution Stability : HPLC tracks purity over time in DMSO or aqueous buffers (pH 4–9) .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., thrombin’s active site) .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Basic: What are the safety and handling protocols for this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Incinerate halogenated waste at ≥1,000°C to prevent dioxin formation .

Advanced: How can regioselectivity challenges in thiophene functionalization be addressed?

Answer:

- Directed Ortho-Metalation : Use LDA to deprotonate thiophene at the 5-position, followed by electrophilic quenching.

- Protecting Groups : Temporarily protect the acetamide nitrogen with Boc to prevent side reactions during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.